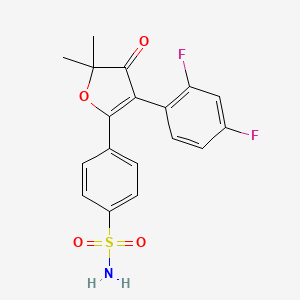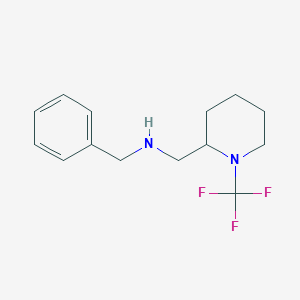
N-benzyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine is a synthetic organic compound that features a piperidine ring substituted with a trifluoromethyl group and a benzylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine typically involves the reductive amination of 1-(trifluoromethyl)piperidin-2-one with benzylamine. The reaction is carried out under hydrogenation conditions using a suitable catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction proceeds as follows:
Reductive Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amine derivatives.
Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, acetone, room temperature
Reduction: LiAlH4, NaBH4, THF, reflux
Substitution: Alkyl halides, acyl chlorides, base (e.g., NaOH), solvent (e.g., dichloromethane), room temperature
Major Products
Oxidation: N-oxide derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted benzylamine derivatives
Aplicaciones Científicas De Investigación
N-benzyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with central nervous system receptors.
Material Science: It is used in the synthesis of advanced materials with specific electronic properties due to the presence of the trifluoromethyl group.
Biological Studies: The compound is studied for its biological activity, including its effects on enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of N-benzyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The benzylamine moiety can form hydrogen bonds and electrostatic interactions with target proteins, leading to modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
N-benzyl-1-(1-methylpiperidin-2-yl)methanamine: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-benzyl-1-(1-ethylpiperidin-2-yl)methanamine: Similar structure but with an ethyl group instead of a trifluoromethyl group.
N-benzyl-1-(1-(difluoromethyl)piperidin-2-yl)methanamine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-benzyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its pharmacokinetic profile and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C14H19F3N2 |
|---|---|
Peso molecular |
272.31 g/mol |
Nombre IUPAC |
N-benzyl-1-[1-(trifluoromethyl)piperidin-2-yl]methanamine |
InChI |
InChI=1S/C14H19F3N2/c15-14(16,17)19-9-5-4-8-13(19)11-18-10-12-6-2-1-3-7-12/h1-3,6-7,13,18H,4-5,8-11H2 |
Clave InChI |
BIHAAADRVNFHHJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)CNCC2=CC=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


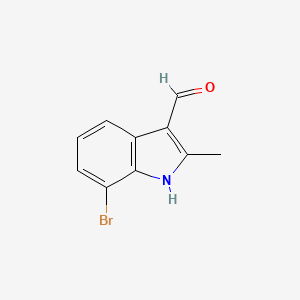
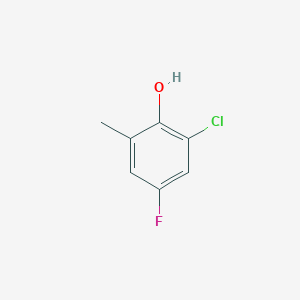
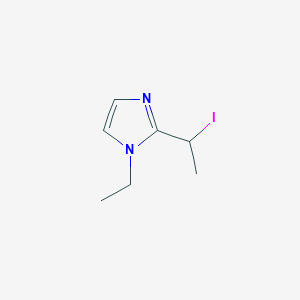

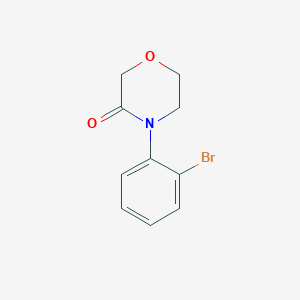
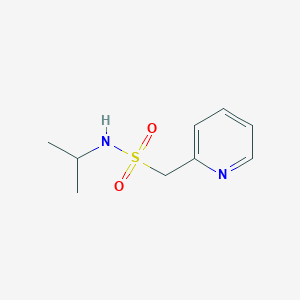
![Benzyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13969010.png)
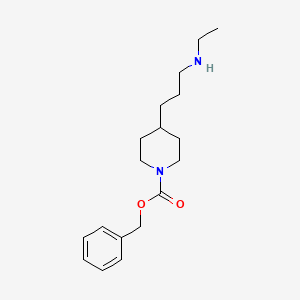

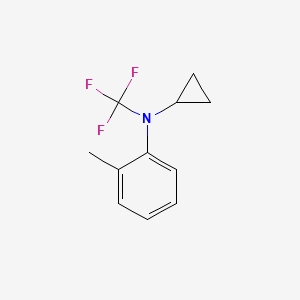
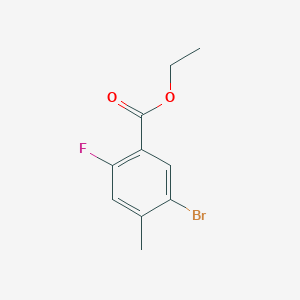
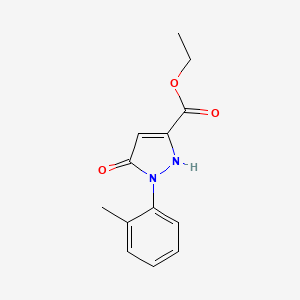
![[4-(4-Methylpyridin-2-yl)phenyl]methanol](/img/structure/B13969050.png)
